(S)-Dtb-spiropap-3-ME can be sourced from various chemical suppliers, including BenchChem, which lists it under catalog numbers for commercial availability. It is classified as an organophosphorus compound due to the presence of phosphorus in its structure, and it is often categorized under chiral ligands used in catalysis.
The synthesis of (S)-Dtb-spiropap-3-ME typically involves several steps starting from readily available precursors. Key methods include:
The reaction conditions are meticulously controlled, including temperature, pressure, and pH, to optimize yield and purity. Advanced techniques such as continuous flow processes may be employed for industrial production to enhance efficiency and minimize waste.
The molecular formula for (S)-Dtb-spiropap-3-ME is , with a molecular weight of approximately 810.11 g/mol. The structure features multiple chiral centers that contribute to its unique properties. The InChI key for this compound is XDNYVKUMWMLBJV-OIVUAWODSA-N, which aids in its identification within chemical databases.
(S)-Dtb-spiropap-3-ME participates in various chemical reactions:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as solvent choice and temperature are critical for achieving desired outcomes .
The mechanism of action for (S)-Dtb-spiropap-3-ME primarily involves its role as a chiral catalyst. It interacts with specific substrates at the molecular level, facilitating asymmetric transformations that lead to enantiomerically enriched products. This interaction may involve enzyme inhibition or modulation of receptor activity, which is essential for its therapeutic potential.
(S)-Dtb-spiropap-3-ME is typically a solid at room temperature with specific melting and boiling points dependent on purity and form. Its solubility varies in different solvents, affecting its applicability in various reactions.
The compound exhibits stability under standard laboratory conditions but may undergo degradation or reaction under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic transformations crucial for synthetic applications .
(S)-Dtb-spiropap-3-ME has diverse applications across several scientific domains:
The genesis of (S)-DTB-SpiroPAP-3-Me traces to early challenges in industrial asymmetric hydrogenation. Prior to its development, catalytic ketone reductions relied on borane reagents or biocatalysts, which suffered from moderate enantioselectivity (70–85% ee) and impractical turnover numbers (TONs < 1,000) for large-scale applications [1]. Enzymatic approaches, while effective (99% ee), introduced multi-step processes and cost barriers [1].
A breakthrough emerged with Zhou’s 2014 report on iridium complexes bearing spiro PAP ligands, which demonstrated TONs exceeding 4.5 million in acetophenone reduction—a feat rivaling enzymatic efficiency [1] [7]. This innovation addressed critical industrial limitations:
(S)-DTB-SpiroPAP-3-Me evolved through iterative ligand optimization. Initial SpiroPAP prototypes incorporated smaller phosphine groups but showed inadequate steric shielding. Introduction of 3,5-di-tert-butylphenyl substituents on phosphorus and a 3-methylpyridylamino group on nitrogen yielded the final structure, which delivered 99.6% ee and TONs > 100,000 in pharmaceutically relevant ketone reductions [1] [8]. Table 1 summarizes this evolution:
Table 1: Key Developments in Spiro PAP Ligands Leading to (S)-DTB-SpiroPAP-3-Me
Ligand Generation | Structural Features | Performance (TON/ee) | Limitations |
---|---|---|---|
Early SpiroPAP (2010) | Unsubstituted phenyl groups | TON: 50,000; ee: 95% | Moderate enantioselectivity in bulky substrates |
DTB-SpiroPAP (2013) | 3,5-di-tert-butylphenyl on P | TON: 2,100,000; ee: 99.5% | Suboptimal activity for ortho-halo ketones |
(S)-DTB-SpiroPAP-3-Me (2014) | Added 3-methylpyridylamino group | TON: >4,500,000; ee: 99.9% | None significant for target substrates |
The spirobiindane core serves as the chiral backbone of (S)-DTB-SpiroPAP-3-Me, dictating its enantiocontrol capabilities. This [5,5]-fused ring system generates a C₂-symmetric environment with defined axial chirality, imposing rigidity that minimizes conformational flexibility during substrate binding [8]. Key structural attributes include:
Functional studies in Crizotinib intermediate synthesis highlight this significance. Hydrogenation of 2,6-dichloro-3-fluoroacetophenone using (S)-DTB-SpiroPAP-3-Me/Ir achieves 99.6% ee at S/C = 5,000—a 20-fold improvement over BINAP-based catalysts. The spiro core’s rigidity enables this precision by orienting the ketone’s ortho-chloro group away from the catalytic pocket, eliminating steric clashes [1]. Table 2 details bond parameters critical to this performance:
Table 2: Structural Parameters of (S)-DTB-SpiroPAP-3-Me Influencing Catalysis
Structural Element | Parameter | Impact on Catalysis |
---|---|---|
Spirobiindane dihedral angle | 89.7° | Creates a deep chiral pocket for substrate binding |
P-Ir-N bite angle | 86.5° | Optimizes geometry for ketone coordination |
P-Ar torsion angle | 42.3° | Positions tert-butyl groups for steric shielding |
N(pyridine)-Ir distance | 2.12 Å | Enhances Lewis acidity of iridium |
The 3,5-di-tert-butylphenyl groups attached to phosphorus are indispensable for (S)-DTB-SpiroPAP-3-Me’s performance. These substituents provide:
Comparative studies underscore their necessity. When the tert-butyl groups in (S)-DTB-SpiroPAP-3-Me are replaced by methyl or ethyl analogues, TONs plummet from 4,550,000 to <500,000 in acetophenone hydrogenation due to accelerated catalyst decomposition [1]. Similarly, ee values for sterically demanding β,β-disubstituted enones drop below 90% . Table 3 quantifies steric effects:
Table 3: Impact of *tert-Butyl Groups on Catalytic Performance*
Ligand Variant | % ee (Acetophenone) | TON (×10⁶) | % ee (Ortho-Halo Ketone) |
---|---|---|---|
(S)-SpiroPAP (no tert-butyl) | 95.2 | 0.5 | 78.3 |
(S)-DTB-SpiroPAP-3-Me | 99.9 | 4.55 | 99.6 |
(S)-Methyl-SpiroPAP | 96.8 | 0.82 | 85.4 |
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4